REACTION_CXSMILES
|
[BH4-].[Na+].[Br-].[C:4]([C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][CH:11]=[C:10]2[CH2:16][CH2:17][CH2:18][CH2:19][N+:20]1[CH:25]=[CH:24][C:23]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)=[CH:22][CH:21]=1)([OH:6])=[O:5]>O.[OH-].[Na+]>[C:26]1([C:23]2[CH2:24][CH2:25][N:20]([CH2:19][CH2:18][CH2:17][CH2:16][C:10]3[C:9]4[C:13](=[CH:14][CH:15]=[C:7]([C:4]([OH:6])=[O:5])[CH:8]=4)[NH:12][CH:11]=3)[CH2:21][CH:22]=2)[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:0.1,2.3,5.6|
|
Name
|
1-[4-(5-carboxy-3-indolyl)-butyl]-4-phenylpyridinium bromide
|
Quantity
|
4.51 g
|
Type
|
reactant
|
Smiles
|
[Br-].C(=O)(O)C=1C=C2C(=CNC2=CC1)CCCC[N+]1=CC=C(C=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1CCN(CC1)CCCCC1=CNC2=CC=C(C=C12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |